molecular formula C16H24N2O B1222812 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone

1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone

Cat. No. B1222812
M. Wt: 260.37 g/mol
InChI Key: KFWOHYYCXICJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone is a member of piperazines.

Scientific Research Applications

Antagonist of the Melanocortin-4 Receptor

A compound closely related to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound showed promise in promoting food intake in tumor-bearing mice after oral administration (Chen et al., 2007).

Antimuscarinic Activity

A series of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, demonstrated antimuscarinic activity. These compounds were explored for potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).

Selective Ligands for Serotonin Receptors

New bis-piperazinyl-1-propanone derivatives, closely related to the chemical structure , were discovered as selective ligands for the 5-HT7 serotonin receptor over the 5-HT1A receptor. These compounds could have implications in targeting specific serotonin receptors (Intagliata et al., 2016).

Characterization of Organic Cation Hydrogensulfates

1-(2,3-Dimethylphenyl)piperazine, a component of the compound , was studied for its ability to form sulfate salts. These salts were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, contributing to the understanding of their molecular structure and properties (Arbi et al., 2017).

Binding Studies in Neuropharmacology

7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, a compound structurally related to the chemical , was studied for its binding characteristics at dopamine D-1 and D-2 receptors in rat striatum. This research contributes to the understanding of receptor interactions in neuropharmacology (Zhang et al., 1990).

properties

Product Name

1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3

InChI Key

KFWOHYYCXICJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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